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Benzaldehyde, 2-(1-pentynyl)-

Cat. No.: B14219193
CAS No.: 571184-11-7
M. Wt: 172.22 g/mol
InChI Key: ZILUOZIWQCJPQR-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Heterocyclic Compound Development

o-Alkynylbenzaldehydes, including Benzaldehyde (B42025), 2-(1-pentynyl)-, are highly valued building blocks in contemporary organic synthesis. The dual functionality of the aldehyde and alkyne moieties serves as a powerful tool for the construction of complex molecular architectures, particularly heterocyclic compounds. nih.govreachemchemicals.com These heterocyclic structures are integral to the development of pharmaceuticals, agrochemicals, and materials science. reachemchemicals.com

The reactivity of the aldehyde group allows for classic transformations such as oxidation to carboxylic acids, reduction to alcohols, and formation of imines. Simultaneously, the alkyne group can participate in a wide array of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions. wikipedia.org The true synthetic potential of o-alkynylbenzaldehydes is realized when these two functional groups react in a concerted or sequential manner, often through intramolecular cyclization reactions. nih.gov

These cyclization reactions can be promoted by various catalysts, including transition metals like gold, palladium, and copper, as well as by organocatalysts such as N-heterocyclic carbenes (NHCs). nih.govresearchgate.netacs.orgrsc.org The specific catalyst and reaction conditions can steer the reaction towards different cyclization pathways, such as 5-exo-dig or 6-endo-dig, leading to the formation of a variety of heterocyclic scaffolds. vulcanchem.comacs.org For instance, base-promoted 5-exo-dig cyclization of Benzaldehyde, 2-(1-pentynyl)- can yield dihydroisobenzofurans, while gold(I) catalysis can facilitate hydroalkoxylation to form isochromene derivatives. vulcanchem.com The ability to selectively generate different heterocyclic systems from a single precursor highlights the synthetic utility of this class of compounds.

The development of methods for the synthesis of functionalized 1H-isochromenes, phthalides, isocoumarins, and isoquinolines from o-alkynylbenzaldehydes underscores their importance in building libraries of biologically relevant molecules. nih.govresearchgate.netacs.orgorganic-chemistry.org The regioselectivity of these cyclizations can often be controlled by the nature of the substituent on the alkyne. vulcanchem.comacs.org

Historical Trajectories and Key Milestones in Alkynyl-Substituted Aromatic Aldehyde Research

The study of aromatic aldehydes has a rich history, with benzaldehyde itself being isolated from bitter almonds in the early 19th century. The subsequent exploration of its reactivity laid the foundation for a significant portion of modern organic chemistry, including reactions like the benzoin (B196080) condensation and the Cannizzaro reaction. libretexts.orgwikipedia.org

The introduction of an alkyne substituent onto the aromatic ring, particularly at the ortho position to the aldehyde, is a more recent development, largely driven by the advent of powerful cross-coupling methodologies. The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, has been instrumental in making o-alkynylbenzaldehydes readily accessible. vulcanchem.com This reaction allows for the efficient formation of the carbon-carbon bond between the aromatic ring and the alkyne, opening the door for systematic studies of their chemical properties and synthetic applications.

Early research into alkynylation, the addition of an alkyne to a carbonyl compound, dates back to the late 19th and early 20th centuries with the work of chemists like John Ulric Nef and Walter Reppe. wikipedia.org However, the direct synthesis of o-alkynylbenzaldehydes and the exploration of their unique intramolecular reactivity gained significant momentum in the late 20th and early 21st centuries.

Key milestones in this area include the development of various catalytic systems to control the regioselectivity of the cyclization reactions. The use of gold, platinum, and other transition metals has enabled a wide range of transformations, leading to the synthesis of complex polycyclic systems. rsc.orgrsc.org Furthermore, the application of organocatalysis, particularly with N-heterocyclic carbenes, has provided a complementary approach for the synthesis of oxygen-containing heterocycles under mild and aerobic conditions. nih.govacs.org The ongoing research in this field continues to uncover new catalytic methods and expand the synthetic utility of alkynyl-substituted aromatic aldehydes. researchgate.netorganic-chemistry.orgrsc.org

Compound Profile: Benzaldehyde, 2-(1-pentynyl)-

This section provides a detailed overview of the chemical and physical properties of Benzaldehyde, 2-(1-pentynyl)-.

Identifier Value Source
IUPAC Name2-(1-Pentynyl)benzaldehyde vulcanchem.com
CAS Number571184-11-7 vulcanchem.com
Molecular FormulaC₁₂H₁₂O vulcanchem.com
Molecular Weight172.22 g/mol vulcanchem.com
InChIInChI=1S/C12H12O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-10H,2-3H2,1H3 vulcanchem.com
SMILESCCCCC#CC1=CC=CC=C1C=O vulcanchem.com

Physicochemical Properties:

Property Value Source
Physical StateNot explicitly stated, likely a liquid or low-melting solid
Dipole Moment (predicted)2.8 D vulcanchem.com

Spectroscopic Data:

Technique Characteristic Peaks Source
Infrared (IR) SpectroscopyC≡C stretch: ~2100 cm⁻¹ vulcanchem.com
C=O stretch: ~1700 cm⁻¹ vulcanchem.com

Synthesis and Reactivity

Synthesis of Benzaldehyde, 2-(1-pentynyl)-

The primary method for synthesizing Benzaldehyde, 2-(1-pentynyl)- is through a Sonogashira coupling reaction. vulcanchem.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of 2-bromobenzaldehyde (B122850) with 1-pentyne (B49018).

Typical Reaction Conditions for Sonogashira Coupling:

Component Typical Reagent/Condition Source
Aryl Halide2-Bromobenzaldehyde vulcanchem.com
Alkyne1-Pentyne vulcanchem.com
CatalystPd(PPh₃)₂Cl₂ (5 mol%) vulcanchem.com
Co-catalystCuI (10 mol%) vulcanchem.com
BaseEt₃N or iPr₂NH vulcanchem.com
SolventTHF or DMF vulcanchem.com
Temperature60–80°C vulcanchem.com

This method is known for its high efficiency, with yields often exceeding 80%. vulcanchem.com

Reactivity and Transformations

The chemical reactivity of Benzaldehyde, 2-(1-pentynyl)- is characterized by the interplay of its aldehyde and alkyne functional groups.

Reactions of the Aldehyde Group:

Nucleophilic Additions: The aldehyde can undergo nucleophilic addition with reagents like methanol (B129727) or amines to form hemiacetals or imines, respectively. vulcanchem.com

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-(1-pentynyl)benzoic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol, [2-(1-pentynyl)phenyl]methanol.

Reactions of the Alkyne Group:

The alkyne can participate in various addition and cycloaddition reactions typical for internal alkynes.

Intramolecular Cyclization Reactions:

The most significant aspect of the reactivity of Benzaldehyde, 2-(1-pentynyl)- is its propensity to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds.

Base-Promoted Cyclization: In the presence of a base, it can undergo a 5-exo-dig cyclization to form dihydroisobenzofurans. vulcanchem.com

Transition-Metal Catalyzed Cyclization:

Gold(I) Catalysis: Gold(I) complexes, such as AuCl(PPh₃), can catalyze hydroalkoxylation reactions to produce isochromene derivatives. vulcanchem.com

Gold(III) Catalysis: Gold(III) catalysts like AuCl₃ can promote 6-endo-dig cyclization. vulcanchem.com

Palladium Catalysis: Palladium catalysts are also used in cyclization reactions, often favoring the formation of 1H-isochromenes. researchgate.net

N-Heterocyclic Carbene (NHC) Catalyzed Cyclization: NHCs can catalyze the oxidative cyclization of o-alkynylbenzaldehydes to form phthalides and isocoumarins. nih.govacs.org The regioselectivity between 5-exo-dig and 6-endo-dig pathways in these reactions can be influenced by the substituent on the alkyne. acs.org

The choice of catalyst and reaction conditions is crucial in determining the final heterocyclic product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B14219193 Benzaldehyde, 2-(1-pentynyl)- CAS No. 571184-11-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

571184-11-7

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-pent-1-ynylbenzaldehyde

InChI

InChI=1S/C12H12O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-10H,2-3H2,1H3

InChI Key

ZILUOZIWQCJPQR-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC=CC=C1C=O

Origin of Product

United States

Advanced Synthetic Methodologies for Benzaldehyde, 2 1 Pentynyl and Cognate O Alkynylbenzaldehydes

Transition Metal-Catalyzed Coupling Reactions for Aryl Alkyne Construction

Transition metal catalysis remains the cornerstone for the efficient synthesis of aryl alkynes. Various metals, each with unique catalytic properties, have been employed to facilitate the formation of the crucial C(sp)-C(sp²) bond in o-alkynylbenzaldehydes.

Sonogashira-Type Coupling Strategies for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction is a widely utilized cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org The synthesis of o-alkynylbenzaldehydes, such as Benzaldehyde (B42025), 2-(1-pentynyl)-, is often achieved through the Sonogashira coupling of an o-halobenzaldehyde with the corresponding terminal alkyne. thieme-connect.comamazonaws.com For instance, 2-bromobenzaldehyde (B122850) can be reacted with 1-pentyne (B49018) in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride and a copper(I) iodide co-catalyst in a suitable solvent like triethylamine, which also acts as the base, to yield Benzaldehyde, 2-(1-pentynyl)-. mdpi.com

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired aryl alkyne and regenerates the palladium(0) catalyst. libretexts.org The mild reaction conditions of the Sonogashira coupling, including room temperature and aqueous media in some variations, make it a highly versatile method for the synthesis of complex molecules. wikipedia.org

Table 1: Representative Sonogashira Coupling Conditions for o-Alkynylbenzaldehyde Synthesis
Aryl HalideAlkyneCatalyst SystemBaseSolventProductReference
2-BromobenzaldehydePhenylacetylene (B144264)Pd(PPh₃)₂Cl₂, CuITriethylamineTriethylamine2-(Phenylethynyl)benzaldehyde (B1589314) mdpi.com
2-IodobenzaldehydeTrimethylsilylacetylenePd(PPh₃)₄, CuITriethylamineNot Specified2-((Trimethylsilyl)ethynyl)benzaldehydeNot Specified
2-ChlorobenzaldehydePhenylacetyleneDipyrimidyl-palladium complexN-ButylamineTHF2-(Phenylethynyl)benzaldehyde wikipedia.org
2-Iodo-3-formylquinolineVarious AlkynesPalladium catalyst, CuINot SpecifiedNot SpecifiedAlkynyl quinaldehydes iipseries.org

Palladium-Mediated Methodologies in Aryl Alkyne Synthesis

Palladium catalysts are central to many aryl alkyne synthetic strategies beyond the classic Sonogashira coupling. thieme-connect.comnih.gov Palladium(II) chloride, for example, has been shown to catalyze domino reactions of 2-alkynylbenzaldehydes with indoles. nih.gov Furthermore, palladium-catalyzed annulation of 2-alkynylbenzaldehydes is a key step in the total synthesis of certain isochromene derivatives. thieme-connect.com

Palladium(II) chloride has also been utilized in aerobic oxidative intermolecular cycloaddition reactions between 2-alkynylbenzaldehydes and electron-deficient terminal alkenes to produce naphthyl ketones. researchgate.net Another approach involves the FeCl₃-catalyzed Kabachnik–Fields reaction of 2-alkynylbenzaldehydes, anilines, and phosphonates, followed by a PdCl₂-catalyzed 5-exo-dig cyclization to yield (2H-isoindol-1-yl)phosphonates. beilstein-journals.org

Table 2: Examples of Palladium-Mediated Reactions of o-Alkynylbenzaldehydes
Starting MaterialReagentCatalystProduct TypeReference
2-AlkynylbenzaldehydeIndole (B1671886)PdCl₂5H-Benzo[b]carbazol-6-yl ketone nih.gov
2-AlkynylbenzaldehydeElectron-deficient alkenePdCl₂Naphthyl ketone researchgate.net
2-AlkynylbenzaldehydeAniline, phosphonateFeCl₃, PdCl₂(2H-Isoindol-1-yl)phosphonate beilstein-journals.org
2-AlkynylbenzaldehydeNot ApplicablePalladium catalystIsochromene thieme-connect.com

Copper-Catalyzed Routes: Mechanistic Insights and Applications

Copper catalysts offer a valuable alternative and are sometimes used in conjunction with other metals for the synthesis of o-alkynylbenzaldehydes and their derivatives. Copper(I) iodide is a classic co-catalyst in the Sonogashira reaction. wikipedia.org Beyond this role, copper catalysts can mediate various transformations of o-alkynylbenzaldehydes. For instance, a copper-catalyzed multicomponent reaction involving 2-alkynylbenzaldehydes, primary amines, and allylic or benzyl (B1604629) bromide in the presence of zinc has been developed for the synthesis of 1,2-dihydroisoquinolines. beilstein-journals.org

Copper(I) iodide has also been employed in a three-component tandem reaction of 2-(2-formylphenyl)ethanones, aromatic amines, and diethyl phosphonate, leading to the formation of 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org Mechanistically, many copper-catalyzed reactions involving alkynes proceed through the formation of a copper acetylide intermediate, which then undergoes further reaction. In some multicomponent reactions, copper catalysts activate terminal alkynes, facilitating nucleophilic addition. beilstein-journals.org

Platinum-Catalyzed Approaches to ortho-Alkynylphenyl Systems

Platinum catalysts have emerged as powerful tools for the synthesis of ortho-alkynylphenyl systems and their subsequent transformations. researchgate.netresearchgate.net Platinum(II) chloride has been shown to catalyze the intramolecular cyclization of o-isopropyl or o-benzyl aryl alkynes, leading to substituted indene (B144670) derivatives through a proposed sp³ C-H activation and 1,4-hydrogen migration pathway. nih.gov

Furthermore, PtCl₂ is effective in catalyzing the cyclization of ortho-alkynylphenyl acetals to produce 3-(α-alkoxyalkyl)benzofurans. researchgate.net An interesting and unusual activation of the platinum catalyst by olefins has been observed in the cyclization of o-alkynylbenzaldehyde acetals. acs.org Platinum(IV) iodide has been used to catalyze the reactions of ortho-alkynylphenylureas to afford indole-3-carbamides. researchgate.net These examples highlight the unique reactivity of platinum catalysts in activating C-H bonds and promoting cyclization reactions of o-alkynylaryl derivatives.

Gold-Catalyzed Strategies for Alkyne Functionalization

Gold catalysts, known for their strong π-acidity, are particularly effective in activating the alkyne moiety of o-alkynylbenzaldehydes for various transformations. beilstein-journals.orgresearchgate.net Gold(III) chloride can catalyze a formal [4+2] benzannulation between o-alkynylbenzaldehydes and alkynes to produce naphthyl ketone products. beilstein-journals.org The proposed mechanism involves the initial nucleophilic attack of the carbonyl group on the gold-activated alkyne, forming a carbonyl ylide intermediate. beilstein-journals.org

Gold catalysts are also efficient in promoting the intramolecular cyclization of ortho-alkynylbenzaldehydes with the concomitant addition of various nucleophiles. mdpi.com For instance, a gold(I)-catalyzed tandem cyclization/peroxidation of 2-alkynyl-1-carbonylbenzenes with TBHP has been developed. rsc.org These reactions showcase the ability of gold catalysts to facilitate complex cascade reactions initiated by the activation of the alkyne functionality.

Emerging Transition Metal-Free Synthetic Protocols

While transition metal catalysis is dominant, there is a growing interest in developing transition metal-free synthetic methods for aryl alkynes to avoid potential metal contamination in the final products. rsc.orgbohrium.com A notable example is the transition-metal-free regioselective synthesis of 2,3-diarylindenones through the tandem annulation of 2-alkynylbenzaldehydes with phenols. rsc.orgresearchgate.net This reaction's selectivity can be tuned by controlling electronic effects and temperature. rsc.org

Another metal-free approach involves the reaction of ortho-alkynylaldehydes with a broad range of primary amines via an intramolecular cyclization, promoted by KOH and DMSO, to afford functionalized amino-indenones. bohrium.com Silver-catalyzed domino reactions, while still using a metal, represent a move towards more sustainable options and have been used for the synthesis of functionalized isochromene derivatives from ortho-alkynylbenzaldehydes. acs.org

Integration of Green Chemistry Principles in Alkynylbenzaldehyde Synthesis

The synthesis of benzaldehyde, 2-(1-pentynyl)- and its analogs is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. This involves developing methodologies that are not only efficient but also environmentally conscious. Key strategies include the use of benign solvent systems, the development of sustainable and reusable catalysts, and the application of alternative energy sources like microwave and ultrasonic irradiation to accelerate reactions, minimize energy consumption, and often improve product yields and selectivity.

Environmentally Benign Solvent Systems (e.g., Aqueous Media, Solvent-Free Conditions)

The replacement of volatile and often toxic organic solvents with environmentally benign alternatives is a cornerstone of green synthetic chemistry. Water, due to its non-toxicity, non-flammability, and availability, is an ideal solvent for many organic reactions. orientjchem.org Additionally, solvent-free reaction conditions represent an even greener approach, minimizing waste and simplifying product purification.

Recent research has demonstrated the feasibility of performing complex organic transformations, including those to synthesize o-alkynylbenzaldehyde derivatives, in aqueous media or without any solvent. For instance, an efficient, catalyst-free, and atom-economical protocol for synthesizing isoquinoline-fused benzimidazoles has been developed by reacting 2-ethynylbenzaldehyde (B1209956) with ortho-phenylenediamines in ethanol (B145695) at room temperature, highlighting a significantly greener route. rsc.org Further advancing this, catalyst-free and solvent-free conditions have been successfully applied; for example, heating a mixture of 2-ethynylbenzaldehyde, ortho-phenylenediamine, and montmorillonite (B579905) K-10 clay via microwave irradiation yields the desired product quantitatively. rsc.org

The Sonogashira cross-coupling reaction, a fundamental tool for creating C(sp)-C(sp²) bonds essential for synthesizing many o-alkynylbenzaldehydes, has also been adapted to aqueous conditions. A palladium-free Sonogashira coupling of various aryl iodides and bromides with phenylacetylene derivatives has been achieved in pure water using a specially designed nanomagnetic hydrophilic heterogeneous copper catalyst. nih.gov This method not only avoids the use of expensive palladium catalysts but also eliminates the need for any organic solvents or additives, making the process economically and environmentally favorable. nih.gov Similarly, a silver-catalyzed domino reaction of o-alkynyl aldehydes with amines in water has been shown to produce complex fused isoquinolines under mild conditions. acs.org

Deep Eutectic Solvents (DESs) are another class of green solvents gaining traction. ekb.eg Composed of naturally occurring, biodegradable, and renewable components, DESs have been successfully used as media for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. frontiersin.org

Reaction TypeReactantsSolvent SystemCatalystKey FindingReference
Isoquinoline (B145761) Synthesis2-Ethynylbenzaldehyde, o-phenylenediaminesEthanolCatalyst-freeEnvironmentally benign, room temperature synthesis. rsc.org
Isoquinoline Synthesis2-Ethynylbenzaldehyde, o-phenylenediaminesSolvent-free (MW)Montmorillonite K-10Quantitative yield under microwave irradiation without solvent. rsc.org
Sonogashira CouplingAryl halides, PhenylacetylenesWaterγ-Fe2O3@PEG@PAMAM G0-CuEffective palladium-free coupling in pure water. nih.gov
Domino Cyclizationo-Alkynyl aldehydes, AminesWaterSilverMild synthesis of fused isoquinolines. acs.org
Cross-CouplingVariousDeep Eutectic SolventsPalladium complexesDESs are effective green media for various coupling reactions. frontiersin.org

Utilization of Sustainable and Biodegradable Catalytic Systems

The development of sustainable catalysts is critical for green synthesis, focusing on replacing toxic, expensive, and non-renewable catalysts with those derived from abundant, biodegradable, and less toxic materials. A significant trend is the immobilization of metal catalysts on biodegradable supports, which enhances catalyst stability and allows for easy recovery and reuse, minimizing metal leaching into products and the environment. mdpi.compreprints.org

Palladium nanoparticles (PdNPs) supported on biopolymers have emerged as highly efficient and sustainable catalysts for cross-coupling reactions. mdpi.commdpi.com Chitosan, a biodegradable polymer derived from chitin, has been used as a support for PdNPs due to its abundant amine and hydroxyl groups that effectively chelate and stabilize the nanoparticles, preventing aggregation and enhancing catalytic activity. mdpi.com Similarly, kenaf-cellulose, another biodegradable biopolymer, has been modified with poly(amidoxime) ligands to create a robust support for palladium nanocatalysts (PdNc@PA). mdpi.compreprints.org This catalyst demonstrated high efficiency and stability in Suzuki-Miyaura and Heck reactions, remaining active over multiple cycles. mdpi.compreprints.org Another innovative approach involves using a phenylalanine-based cryogel to support a palladium catalyst (C-PhebPd), which shows outstanding performance for Suzuki-Miyaura reactions in aqueous media and can be recycled up to seven times. rsc.org

Efforts to reduce reliance on precious metals like palladium have led to the exploration of more abundant and less toxic alternatives, such as copper and iron. nih.govscispace.com Furthermore, novel catalytic systems are being developed using unconventional and renewable resources. A notable example is a palladium-catalyzed Sonogashira reaction that utilizes a water extract of banana peel ash (WEB) in place of traditional bases and ligands, offering a greener and more economical process. researchgate.net Single-atom catalysts (SACs), where isolated metal atoms are anchored onto a support like nitrogen-doped carbon, represent a frontier in catalysis. rsc.org These systems maximize the efficiency of precious metals and demonstrate excellent reusability, significantly reducing the environmental footprint of reactions like the Sonogashira coupling. rsc.org

Catalyst SystemSupport MaterialReaction TypeKey AdvantagesReference
PdNc@PAKenaf-CelluloseSuzuki-Miyaura, HeckBiodegradable support, high efficiency, reusable. mdpi.compreprints.org
PdNPsChitosanCross-CouplingBiodegradable, strong coordination, enhanced stability. mdpi.com
C-PhebPdPhenylalanine-based cryogelSuzuki-MiyauraBio-based, excellent performance in water, highly recyclable. rsc.org
γ-Fe2O3@PEG@PAMAM G0-CuMagnetic NanoparticlesSonogashira CouplingPalladium-free, operates in pure water, magnetically recoverable. nih.gov
Pd(OAc)2/WEBWater Extract of Banana AshSonogashira CouplingEliminates need for base/ligand, uses renewable resource. researchgate.net
Pd-SACNitrogen-doped CarbonSonogashira CouplingFull metal recovery, high reusability, reduced footprint. rsc.org

Microwave and Ultrasonic Irradiation in Reaction Acceleration

Alternative energy sources like microwave (MW) and ultrasonic irradiation are powerful tools in green chemistry for accelerating chemical transformations. ekb.egresearchgate.net These techniques often lead to significantly shorter reaction times, lower energy consumption, and higher product yields compared to conventional heating methods. mdpi.comoatext.com

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various heterocyclic compounds starting from o-alkynylbenzaldehydes. mdpi.comnih.gov For example, the reaction of 2-alkynylbenzaldehydes with ammonia (B1221849) under microwave irradiation affords isoquinolines without the need for a catalyst, a process driven by the high reactivity of the aldehyde under these conditions. mdpi.comnih.gov This method proceeds with high regioselectivity and demonstrates the ability of microwave heating to drive reactions to completion in minutes rather than hours. mdpi.comnih.gov Solvent-free microwave-assisted syntheses, such as the Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds, further exemplify the green credentials of this technology by offering excellent yields in seconds. oatext.com

Ultrasonic irradiation has also proven effective in promoting C-C coupling reactions. In the synthesis of chalcone (B49325) derivatives from benzaldehyde, ultrasound has been shown to shorten reaction times and increase yields. nih.govekb.eg The phenomenon of acoustic cavitation, generated by ultrasound, creates localized high-pressure and high-temperature "hot spots" in the solution, which dramatically increases mass transport and reaction rates. mdpi.comjourcc.com Studies on Suzuki-Miyaura cross-coupling reactions have shown that ultrasonic irradiation can lead to high conversion rates in significantly reduced times (e.g., 98% conversion in 35 minutes). mdpi.com The combination of ultrasound with green solvents like water has been used to develop efficient and environmentally friendly protocols, such as the synthesis of 2-organoselanyl-naphthalenes from the reaction of alkynols and diaryl diselenides in an aqueous medium. peerj.com

Energy SourceReaction TypeSubstratesKey FindingsReference
MicrowaveIsoquinoline Synthesis2-Alkynylbenzaldehydes, AmmoniaCatalyst-free, rapid reaction, high regioselectivity. mdpi.comnih.gov
MicrowaveKnoevenagel CondensationAromatic aldehydes, CyanoacetamideSolvent-free, excellent yields (81-99%) in 30-60 seconds. oatext.com
UltrasoundSuzuki-Miyaura Coupling4-Bromoanisole, Phenylboronic acid98% conversion in 35 minutes, rate increases with temperature up to 60 °C. mdpi.com
UltrasoundChalcone SynthesisBenzaldehyde derivatives, Acetophenone derivativesShorter reaction times and higher yields compared to conventional methods. nih.govekb.eg
UltrasoundSelenonaphthalene SynthesisAlkynols, Diaryl diselenidesGreen methodology in water, moderate to good yields (56-94%) in short times. peerj.com

Sophisticated Chemical Transformations and Reactivity Profiles of Benzaldehyde, 2 1 Pentynyl

Intramolecular Cyclization Reactions for Diverse Heterocycle Synthesis

Benzaldehyde (B42025), 2-(1-pentynyl)- serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring an aldehyde and an internal alkyne in an ortho relationship, allows for a variety of intramolecular cyclization reactions. These transformations are often catalyzed by transition metals or promoted by acids or bases, leading to the regioselective formation of complex molecular architectures. The reactivity of the dual functional groups enables cyclization pathways that can be finely tuned by the choice of catalyst and reaction conditions to yield distinct heterocyclic frameworks.

Regioselective Synthesis of Cyclic Alkenyl Ethers

The intramolecular cyclization of ortho-alkynylbenzaldehydes, such as Benzaldehyde, 2-(1-pentynyl)-, with alcohols provides a direct route to cyclic alkenyl ethers, primarily isochromene derivatives. The regioselectivity of this reaction, which dictates whether a five-membered (5-exo-dig) or six-membered (6-endo-dig) ring is formed, is highly dependent on the catalytic system employed. researchgate.netrsc.org

A particularly effective method for synthesizing six-membered cyclic alkenyl ethers involves a copper(I)-catalyzed intramolecular cyclization. nih.gov The reaction between an o-alkynylbenzaldehyde and an alcohol likely proceeds through the initial formation of a hemiacetal intermediate. Subsequent nucleophilic attack of the hemiacetal oxygen onto the copper-activated alkyne leads specifically to the 6-endo-dig cyclization product. nih.gov Studies have shown that the combination of copper(I) iodide (CuI) as the catalyst and dimethylformamide (DMF) as the solvent is optimal for this transformation, yielding the corresponding 1H-isochromene derivatives in a regiospecific manner. nih.gov

Conversely, base-promoted conditions can favor the 5-exo-dig pathway, leading to isobenzofuran (B1246724) (phthalan) derivatives, illustrating the tunable nature of the cyclization. rsc.org

Table 1: Regioselectivity in Cyclic Alkenyl Ether Synthesis from o-Alkynylbenzaldehydes

Catalyst/Promoter Predominant Pathway Product Type Reference
Copper(I) Iodide 6-endo-dig 1H-Isochromene nih.gov
Base (e.g., K₂CO₃) 5-exo-dig Dihydroisobenzofuran rsc.orgthieme-connect.com

Catalytic Routes to Substituted Benzofurans

While the direct cyclization of Benzaldehyde, 2-(1-pentynyl)- to a benzofuran (B130515) is less common than from its phenolic analogs (o-alkynylphenols), catalytic routes starting from its derivatives are well-established. These methods typically involve the formation of an acetal (B89532) followed by a metal-catalyzed cyclization. The process follows a 5-exo-dig cyclization pattern, which is a favored pathway for constructing five-membered rings. researchgate.net

One notable strategy involves the platinum(II) chloride-catalyzed cyclization of ortho-alkynylphenyl acetals. researchgate.net For instance, the acetal derivative of 2-(1-pentynyl)benzaldehyde can undergo cyclization in the presence of PtCl₂ and a co-catalyst like 1,5-cyclooctadiene (B75094) (COD) to produce 3-(α-alkoxyalkyl)benzofurans in high yields. researchgate.net This reaction demonstrates the conversion of the aldehyde functionality into a participating group that facilitates the desired heterocyclization.

Other transition metals, including gold and palladium, have also been employed to catalyze the synthesis of benzofuran derivatives from related precursors. bohrium.comnih.govorganic-chemistry.org Gold catalysts, in particular, are effective in activating alkyne moieties towards nucleophilic attack. bohrium.com Palladium-catalyzed reactions, often involving Sonogashira coupling followed by intramolecular cyclization, provide another powerful tool for constructing the benzofuran scaffold from appropriate starting materials. nih.govresearchgate.net

Access to Indole (B1671886) Derivatives

The synthesis of indole frameworks from Benzaldehyde, 2-(1-pentynyl)- requires its conversion into a precursor containing a nitrogen nucleophile, typically an ortho-alkynylaniline derivative. The subsequent intramolecular cyclization of this intermediate provides a direct route to the indole core.

A key method involves the palladium-catalyzed cyclization of N-protected ortho-alkynylanilines. For example, an N-methoxymethyl-N-tosylaniline derived from 2-(1-pentynyl)benzaldehyde can be cyclized using a palladium(II) bromide (PdBr₂) catalyst. researchgate.net This reaction proceeds to yield the corresponding 2,3-disubstituted indole, such as 3-methoxymethyl-2-propyl-1-tosylindole, albeit in moderate yields. researchgate.net

The general strategy involves an initial condensation of the alkynylbenzaldehyde with an amine to form an imine or enamine, or the reduction of a nitrated precursor followed by protection. This sets the stage for the crucial metal-catalyzed intramolecular hydroamination or cyclization step. Various catalytic systems have been developed for this purpose, highlighting the importance of this transformation in medicinal chemistry due to the prevalence of the indole scaffold in biologically active molecules. researchgate.netnih.govopenmedicinalchemistryjournal.com Copper-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-aminobenzaldehydes also represents a viable route to indole synthesis. organic-chemistry.org

Formation of Isoquinoline (B145761) and Dihydroisoquinoline Frameworks

The reaction of Benzaldehyde, 2-(1-pentynyl)- with amines and other nitrogen-containing nucleophiles is a powerful and frequently utilized method for constructing isoquinoline and 1,2-dihydroisoquinoline (B1215523) skeletons. These reactions often proceed through a cascade mechanism initiated by the formation of an imine intermediate, followed by a metal-catalyzed intramolecular cyclization. acs.orgresearchgate.net

Silver catalysts are particularly effective in promoting these transformations. A silver triflate (AgOTf)-catalyzed three-component reaction of a 2-alkynylbenzaldehyde, an amine, and a nucleophile (such as an indole) efficiently produces functionalized 1,2-dihydroisoquinolines. acs.org Similarly, reacting 2-alkynylbenzaldehydes with primary amines in the presence of copper(I) bromide (CuBr) under an oxygen atmosphere yields 4-bromoisoquinolones. rsc.org

A variety of catalytic systems and reaction partners can be used, as summarized below:

Table 2: Catalytic Synthesis of Isoquinoline and Dihydroisoquinoline Derivatives

Catalyst Reactants Product Type Reference
AgOTf 2-Alkynylbenzaldehyde, Amine, Indole 1-(1H-Indol-3-yl)-1,2-dihydroisoquinoline acs.org
AgNO₃ 2-Alkynylbenzaldehyde, 2-Aminobenzamide Isoquinoline-fused Quinazolinone thieme-connect.com
AgOTf 2-Alkynylbenzaldehyde, 2-Isocyanoacetate Isoquinoline organic-chemistry.org
CuBr 2-Alkynylbenzaldehyde, Primary Amine 4-Bromoisoquinolone rsc.org
In(OTf)₃ 2-Alkynylarylaldimine, Nucleophile 1,3-Disubstituted 1,2-dihydroisoquinoline researchgate.net

The reaction proceeds via a 6-endo-dig cyclization of the in situ-formed iminium ion, which is activated by the metal catalyst. thieme-connect.com This is followed by nucleophilic attack or oxidation to yield the final aromatic or partially saturated heterocyclic product.

Synthesis of Phthalans through Cyclization

Phthalans, also known as 1,3-dihydroisobenzofurans, are readily synthesized from Benzaldehyde, 2-(1-pentynyl)- through intramolecular cyclization involving an oxygen nucleophile. This transformation typically follows a 5-exo-dig pathway, which is kinetically favored for the formation of five-membered rings. thieme-connect.comunipi.it

A common method involves the base-promoted domino reaction of ortho-alkynylbenzaldehydes with alcohols. thieme-connect.com In this one-pot process, the alcohol first adds to the aldehyde to form a hemiacetal. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the alkyne in a 5-exo-dig manner to construct the phthalan (B41614) ring. thieme-connect.com This reaction can be promoted by bases such as potassium tert-butoxide and may be accelerated by microwave heating. thieme-connect.com

Cascade reactions can also lead to more complex phthalan structures. For example, the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with free amino acids under Erlenmeyer–Plöchl conditions results in the formation of 1-oxazolonylisobenzofurans. nih.gov This process involves the formation of an oxazolone (B7731731) intermediate, which then adds to the aldehyde, followed by a selective 5-exo-dig oxynucleophilic cyclization to yield the isobenzofuran (phthalan) core. nih.govacs.org

Cascade and Annulation Reactions Initiated by Alkynylbenzaldehydes

The dual reactivity of the aldehyde and alkyne groups in Benzaldehyde, 2-(1-pentynyl)- makes it an ideal substrate for initiating complex cascade and annulation reactions. These multi-step, one-pot transformations allow for the rapid construction of polycyclic and complex heterocyclic systems with high atom economy.

Several distinct cascade pathways have been developed:

[4+2] Benzannulation: In the presence of an indium(III) triflate catalyst, o-alkynylbenzaldehydes can react with enolizable ketones or aldehydes to produce naphthyl ketones. This reaction proceeds through an inverse electron demand Diels-Alder reaction between an in situ-generated isochromenylium (B1241065) cation and an enol. researchgate.net

Benzo[a]fluorene Synthesis: A Brønsted acid-catalyzed reaction of o-alkynylbenzaldehydes with arylalkynes, when performed in the presence of trimethyl orthoformate, leads to substituted benzo[a]fluorenes. The in situ formation of an acetal intermediate facilitates a heteroalkyne metathesis and subsequent intramolecular annulation. rsc.orgrsc.org

3-Benzazepine Synthesis: A silver(I)-catalyzed three-component reaction of 2-alkynylbenzaldehydes, amines, and diazo compounds can produce 3-benzazepine derivatives. The proposed mechanism involves a cascade of imine-yne cyclization, nucleophilic addition of the diazo compound, and a 1,2-aryl migration to achieve ring expansion. acs.org

Isoquinoline-fused Quinazolinone Synthesis: A silver(I)-catalyzed cascade annulation of 2-alkynylbenzaldehydes with 2-aminobenzamides results in the formation of 12-substituted-6H-isoquinolino[2,1-a]quinazolin-6-ones through cyclization and in situ oxidation. thieme-connect.com

Indole-fused Azulene (B44059) Synthesis: An iodine-mediated cascade reaction between 2-(phenylethynyl)benzaldehyde (B1589314) and indole can form iodo-substituted tetracyclic indole fused azulene derivatives in a one-pot process. qtanalytics.in

These examples underscore the utility of 2-(1-pentynyl)benzaldehyde as a powerful building block in synthetic organic chemistry for accessing diverse and complex molecular scaffolds.

Multicomponent Reaction Strategies Involving Benzaldehyde, 2-(1-pentynyl)- Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Derivatives of Benzaldehyde, 2-(1-pentynyl)- are valuable substrates for such reactions, leveraging the reactivity of both the aldehyde and the appropriately positioned alkyne.

Research on analogous structures, such as 2-(phenylethynyl)benzaldehyde, demonstrates the potential for these derivatives to participate in catalyst-dependent, one-pot, three-component reactions. For instance, the reaction of 2-(phenylethynyl)benzaldehyde with a primary amine and diphenylphosphine (B32561) oxide can selectively yield three different products—a phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine, a 1,2-dihydro-isoquinoline, or a 2H-isoindoline—depending on the catalyst and reaction conditions. rsc.org The uncatalyzed reaction produces the acyclic amine product, while specific catalysts like zirconium(IV) chloride and silver acetate (B1210297) direct the reaction towards the formation of the dihydroisoquinoline and isoindoline (B1297411) rings, respectively. rsc.org

These strategies can be extended to derivatives of Benzaldehyde, 2-(1-pentynyl)-, to construct complex heterocyclic frameworks. The general approach often involves the initial formation of an imine from the aldehyde and an amine, which then sets the stage for a subsequent intramolecular reaction involving the alkyne.

Table 1: Catalyst-Dependent Product Selectivity in a Three-Component Reaction Based on reactions with 2-(phenylethynyl)benzaldehyde, amine, and diphenylphosphine oxide.

CatalystMajor Product Type
NoneN-(2-(phenylethynyl)benzyl)amine
Zirconium(IV) chloride1,2-Dihydro-isoquinoline
Silver acetate2H-isoindoline
Data sourced from synthetic and mechanistic studies on related benzaldehyde derivatives. rsc.org

The versatility of aldehydes in MCRs allows for the synthesis of a wide array of compounds, including γ-lactams and 1,3,5-triazine-2,4-dithiones, by carefully selecting the reaction partners and conditions. nih.govbeilstein-journals.org

Nucleophilic Addition Reactions to the Aldehyde Moiety

The aldehyde group in Benzaldehyde, 2-(1-pentynyl)- is a primary site for nucleophilic attack. philadelphia.edu.jo In these reactions, a nucleophile adds to the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.org The general reactivity of the aldehyde is influenced by both electronic and steric factors. Aromatic aldehydes like this one are generally less reactive than their aliphatic counterparts because the electron-donating resonance effect of the benzene (B151609) ring reduces the electrophilicity of the carbonyl carbon. philadelphia.edu.jolibretexts.org

The addition of a nucleophile to the prochiral carbonyl carbon of Benzaldehyde, 2-(1-pentynyl)-, which has two different groups attached, results in the formation of a new chiral center. savemyexams.com The attack can occur from either face of the trigonal planar carbonyl group, potentially leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed. savemyexams.com

Common nucleophilic addition reactions include:

Hydration: Reversible addition of water to form a geminal diol (hydrate). philadelphia.edu.jo

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) to yield a cyanohydrin. philadelphia.edu.josavemyexams.com This reaction is synthetically useful as it introduces a new carbon atom. savemyexams.com

Grignard and Organolithium Reagent Addition: These strong carbon-based nucleophiles react to form secondary alcohols.

Table 2: General Nucleophilic Addition Reactions at the Aldehyde

Nucleophile (Nu⁻)Reagent ExampleProduct Type
Hydroxide (OH⁻)H₂OGeminal Diol (Hydrate)
Cyanide (CN⁻)HCN / KCNCyanohydrin
Alkyl/Aryl (R⁻)Grignard (RMgX)Secondary Alcohol
Hydride (H⁻)NaBH₄Primary Alcohol
This table illustrates general transformations applicable to the aldehyde group.

The mechanism for these additions typically involves the nucleophile attacking the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org This intermediate is then protonated, often by a weak acid in a subsequent step, to yield the final alcohol product. savemyexams.com

Electrophilic and Radical Mediated Transformations of the Alkynyl Group

The 1-pentynyl group provides a second reactive site within the molecule, susceptible to both electrophilic and radical-mediated transformations. The electron-rich triple bond can be attacked by various electrophiles.

Electrophilic Transformations: Electrophilic cyclization is a powerful strategy for synthesizing heterocyclic compounds. In the context of Benzaldehyde, 2-(1-pentynyl)-, an initial reaction at the aldehyde can introduce a nucleophile which then attacks the alkyne in an intramolecular fashion. Alternatively, an external electrophile can activate the alkyne, promoting cyclization with an existing nucleophilic portion of the molecule or an external one. For instance, methodologies involving electrophiles like iodine (I₂), bromine (Br₂), or sources of "I⁺" can induce the cyclization of ortho-alkynyl systems to form various halogenated heterocycles. researcher.life The reaction of an alkyne with an electrophile often proceeds through a cyclic intermediate (like a seleniranium ion in reactions with selenium electrophiles), which is then opened by a nucleophile. researcher.life

Radical Transformations: Alkynyl radicals are highly electrophilic species that readily participate in addition reactions. acs.org These radicals can be generated through various methods and can react with electron-rich systems. For Benzaldehyde, 2-(1-pentynyl)-, a radical could be generated at the alkyne or a radical could add to the alkyne. For example, a radical pathway has been implicated in certain palladium-catalyzed acylation reactions where the presence of a radical scavenger like TEMPO inhibits the reaction. reading.ac.uk The high reactivity of alkynyl radicals makes them useful intermediates in complex cascade reactions for building molecular frameworks. acs.org

Table 3: Potential Transformations of the Alkynyl Group

Reaction TypeReagent/MediatorPotential Outcome
Electrophilic CyclizationIodine (I₂), N-Iodosuccinimide (NIS)Iodinated heterocycles
Radical AdditionRadical Initiator (e.g., AIBN) + Radical SourceFunctionalized alkenes or cyclic products
Hydration (Markovnikov)H₂O, H₂SO₄, HgSO₄Ketone formation
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOHAldehyde formation (anti-Markovnikov)

Molecular Rearrangement and Transposition Reactions

Molecular rearrangements involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. wikipedia.org Transposition reactions, a subset of rearrangements, often refer to the shifting of double bonds or functional groups. rsc.org

For substrates related to Benzaldehyde, 2-(1-pentynyl)-, such as alkenyl boronates, nickel-catalyzed double bond transposition has been demonstrated as a viable synthetic strategy. acs.org In a relevant study, a pentenyl pinacol (B44631) boronic ester underwent a nickel-catalyzed double bond transposition. In the presence of benzaldehyde, the reaction proceeded through two transposition steps to generate a homoallylic alcohol with good yield and diastereoselectivity. acs.org This suggests that the pentynyl group in Benzaldehyde, 2-(1-pentynyl)-, could potentially be reduced to a pentenyl group and then subjected to similar catalytic transposition reactions to form new carbon-carbon bonds and create stereocenters.

Allylic transposition is another key strategy in organic synthesis that allows for the rearrangement of molecules to build complex structures. rsc.org While not directly applicable to the starting alkyne, partial reduction to an allylic alcohol derivative of Benzaldehyde, 2-(1-pentynyl)- would open up pathways for such rearrangements, for example, to produce α-substituted enones, which are valuable in fragrance chemistry. rsc.org

In Depth Mechanistic Investigations of Reactions Involving Benzaldehyde, 2 1 Pentynyl

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

The reactions of 2-alkynylbenzaldehydes are frequently mediated by transition metals such as palladium, rhodium, gold, and copper. The catalytic cycles, while specific to the metal and reaction type, generally proceed through a series of fundamental steps involving activation of the alkyne moiety.

Palladium-Catalyzed Transformations: In palladium-catalyzed reactions, the mechanism often commences with the coordination of the Pd(II) catalyst to the alkyne group of the substrate. tandfonline.com A proposed catalytic cycle for the cyclization of 2,7-alkadiynylic carbonates involves oxidative addition and regioselectively-defined double alkyne insertions. rsc.org For 2-alkynylbenzaldehydes, two primary cyclization pathways are possible: a 6-endo-dig or a 5-exo-dig cyclization. researchgate.net Density Functional Theory (DFT) studies on the Pd(OAc)₂-catalyzed reaction with indoles suggest a detailed energy profile that includes alkyne coordination, a 5-exo-dig cyclization, nucleophilic attack, and a concerted metalation-deprotonation (CMD) step. tandfonline.com The cycle is completed through subsequent rearrangement and catalyst regeneration. tandfonline.com

Rhodium-Catalyzed Transformations: Rhodium catalysts are also highly effective. For instance, the catalytic cycle for the rhodium-catalyzed 1,4-addition of organoboronic acids to α,β-unsaturated ketones, a related transformation, involves three key intermediates: an arylrhodium, an oxa-π-allylrhodium, and a hydroxorhodium complex. nih.gov The cycle proceeds through insertion, hydrolysis, and transmetalation steps. nih.gov In cycloadditions, such as the [5 + 2 + 1] reaction of ene-vinylcyclopropanes and carbon monoxide, the rhodium-catalyzed cycle consists of cyclopropane (B1198618) cleavage (the turnover-limiting step), alkene insertion, CO insertion, and reductive elimination. pku.edu.cn For C-H amination reactions using N-mesyloxycarbamates, DFT studies support a concerted pathway where a Rh-nitrene species undergoes C-H insertion, which is the rate-limiting step. rsc.org

Gold-Catalyzed Transformations: Gold catalysts, typically acting as soft, carbophilic Lewis acids, activate the alkyne for nucleophilic attack. beilstein-journals.org In the gold-catalyzed cyclization of 2-(ynol)aryl aldehydes, the catalyst activates the alkyne, facilitating a cascade annulation. beilstein-journals.orgnih.gov A proposed mechanism for the cycloisomerization of 2-alkynyl-1,5-diols involves the gold catalyst activating an oxygen atom, leading to rearrangement into an oxonium intermediate, which then undergoes further transformation. nih.gov In reactions of ynamides, a gold catalyst can promote a 1,1-carboalkoxylation to generate an exocyclic gold carbene, which then undergoes subsequent migrations. researchgate.net

Below is an interactive table summarizing the key steps in typical catalytic cycles for different transition metals.

Transition MetalKey Mechanistic StepsCommon IntermediatesReferences
Palladium (Pd)Alkyne Coordination, Oxidative Addition, Intramolecular Cyclization (5-exo or 6-endo), Reductive EliminationVinylpalladium species, π-allylpalladium complex tandfonline.comrsc.orgresearchgate.net
Rhodium (Rh)Ligand Exchange, β-Carbon Elimination / Oxidative Addition, Migratory Insertion, Reductive EliminationArylrhodium, (Oxa-π-allyl)rhodium, Rh-nitrene species nih.govpku.edu.cnrsc.orgacs.org
Gold (Au)π-Alkyne Activation, Intramolecular Nucleophilic Attack, Protodeauration / RearrangementVinyl-gold complex, Gold carbene beilstein-journals.orgresearchgate.netfrontiersin.org

The Influence of Solvent Systems and Ancillary Additives on Reaction Pathways

The course of transition metal-catalyzed reactions of Benzaldehyde (B42025), 2-(1-pentynyl)- and related compounds is highly sensitive to the reaction environment. Solvents and additives can dramatically alter reaction rates, yields, and even the structural outcome by influencing the stability of intermediates and the activity of the catalyst.

Solvent Effects: The choice of solvent plays a critical role in these transformations. researchgate.net For example, in the gold-catalyzed carboalkoxylation of 2-ethynylbenzyl ethers, the selectivity between 1-indanone (B140024) and 2-indanone (B58226) products is controlled by both the catalyst and the solvent. researchgate.net Using a highly acidic gold catalyst in nitromethane (B149229) favors the formation of 1-indanones, whereas a more electron-rich gold catalyst in dichloroethane directs the reaction towards 2-indanones. researchgate.net This demonstrates that the solvent can modulate the electronic properties of the catalytic system and stabilize different transition states, thereby steering the reaction down a specific pathway. researchgate.net

Ancillary Additives: Additives such as bases, acids, or co-catalysts are often essential for catalytic activity and selectivity.

Bases: In some palladium-catalyzed annulations, a base is required to facilitate key steps in the catalytic cycle. researchgate.net For instance, in an organocatalyzed Tsuji-Trost cyclization, a tertiary amine base is a necessary component of the reaction. chim.it

Acids: DFT studies have shown that additives like acetic acid (HOAc) can participate directly in the catalytic cycle, for instance by assisting in a ring-opening step. tandfonline.com

Olefins: An unusual activation effect was observed in the platinum-catalyzed cyclization of o-alkynylbenzaldehyde acetals, where PtCl₂ was found to be a more effective catalyst in the presence of olefins. acs.org This suggests that the olefin may act as a ligand to stabilize the active catalytic species or facilitate a crucial step in the cycle. acs.org

Oxidants: In some palladium-catalyzed reactions, an oxidant like p-benzoquinone is added to facilitate the regeneration of the active Pd(II) catalyst.

This interactive table highlights the impact of different solvents and additives on reaction outcomes.

FactorExample SystemObserved EffectReferences
SolventGold-catalyzed cyclization of 2-ethynylbenzyl ethersNitromethane favors 1-indanone formation; Dichloroethane favors 2-indanone formation. researchgate.net
Additive (Base)Base-promoted annulation of sulfonyl enynalsCrucial for the transformation to sulfonylated isochromenes. researchgate.net
Additive (Acid)Pd(OAc)₂-catalyzed reaction with indolesAcetic acid (HOAc) assists in the ring-opening step of an intermediate. tandfonline.com
Additive (Olefin)PtCl₂-catalyzed cyclization of o-alkynylbenzaldehyde acetalsThe presence of an olefin activates the PtCl₂ catalyst. acs.org

Control and Determinants of Stereoselectivity and Regioselectivity in Cyclization Processes

A key challenge and area of intense investigation in the cyclization of 2-alkynylbenzaldehydes is controlling the regioselectivity—typically the competition between 5-exo and 6-endo cyclization pathways—and the stereoselectivity of the newly formed chiral centers.

Regioselectivity: The regiochemical outcome is governed by a combination of electronic and steric factors, as well as the specific catalytic system employed.

Electronic Effects: The polarization of the carbon-carbon triple bond is a significant factor in determining regioselectivity. researchgate.net In Pd-catalyzed cyclizations of 2-alkynylbenzaldehydes, the reaction predominantly yields 1H-isochromenes, which is attributed to the polarization of the alkyne bond influenced by the formyl group. researchgate.net Furthermore, the presence of an electron-withdrawing group on the alkyne's phenyl substituent can play a key role in controlling the ring size of the cyclized product. tandfonline.com

Catalyst and Ligand Control: The choice of metal and its associated ligands can direct the reaction to a specific regioisomer. As noted previously, different gold catalyst systems can selectively produce either 1-indanones (via 5-exo-dig) or 2-indanones (via 6-endo-dig). researchgate.net In another example, gold-catalyzed annulations of 2-(ynol)aryl aldehydes can yield benzochromanes with AuCl₃ but produce benzobicycloacetals when a triazole-gold catalyst is used. beilstein-journals.orgnih.gov

Substrate Control: The nature of the substrate itself can dictate the reaction pathway. In the cyclization of o-alkynylbenzaldehyde derivatives, acetals undergo cyclization with a subsequent alkyl migration, whereas the corresponding thioacetals cyclize without any migration. acs.org This difference is rationalized by the relative stabilities of the intermediate vinylpalladium species. acs.org

Stereoselectivity: When cyclization creates one or more stereocenters, controlling the stereoselectivity is paramount. In a silver-catalyzed three-component reaction, various 3-benzazepine derivatives were formed from 2-alkynylbenzaldehydes, amines, and diazo compounds, proceeding through a cascade that sets the stereochemistry of the product. acs.org Asymmetric catalysis, often employing chiral ligands on the metal center, is a powerful strategy. For example, rhodium-catalyzed asymmetric 1,4-addition reactions have been shown to produce high enantiomeric excess through the use of chiral BINAP ligands. nih.gov The development of cooperative dual catalysis, combining transition-metal catalysis with organocatalysis, has also opened new avenues for achieving high diastereoselectivity in cyclization reactions. chim.it

The following interactive table details factors that control selectivity in these cyclization processes.

Controlling FactorReaction DetailsSelectivity OutcomeReferences
Alkyne PolarizationPd-catalyzed cyclization of 2-alkynylbenzaldehydesPredominantly affords 1H-isochromenes (regioselectivity). researchgate.net
Catalyst/Ligand SystemGold-catalyzed cyclization of 2-ethynylbenzyl ethers[P(C₆F₅)₃AuSbF₆] gives 1-indanones; [P(tBu)₂(o-biphenyl)AuNTf₂] gives 2-indanones (regioselectivity). researchgate.net
Substrate StructureCyclization of o-alkynylbenzaldehyde acetals vs. thioacetalsAcetals cyclize with alkyl migration; thioacetals cyclize without migration (regioselectivity). acs.org
Chiral LigandsRh-catalyzed asymmetric 1,4-additionUse of BINAP ligands leads to high enantioselectivity. nih.gov
Electron-Withdrawing GroupsPd-catalyzed cyclization with indolesControls the ring size of the cyclized product (regioselectivity). tandfonline.com

Advanced Computational and Theoretical Studies on Benzaldehyde, 2 1 Pentynyl and Analogous Structures

Density Functional Theory (DFT) Applications for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of multi-electron systems, offering a favorable balance between accuracy and computational cost. nih.govscispace.com It is widely used to investigate the fundamental properties of molecules like Benzaldehyde (B42025), 2-(1-pentynyl)- and related ortho-alkynyl benzaldehydes, providing insights into their electronic makeup, stability, and chemical reactivity. rsc.orgmdpi.com

DFT calculations are instrumental in analyzing the distribution of electron density within a molecule. For 2-alkynylbenzaldehydes, the electronic character of the carbon-carbon triple bond is significantly influenced by the ortho-formyl group. researchgate.net This polarization, where the triple bond carbons develop varying degrees of electrophilic and nucleophilic character, is a key determinant of the molecule's reactivity and the regioselectivity of its reactions. researchgate.net Studies on analogous systems have used DFT to understand how electron-withdrawing or -donating substituents modulate the electronic properties and, consequently, the reaction pathways, such as in palladium-catalyzed cyclization reactions. researchgate.net

The stability of different isomers or reaction intermediates can be quantitatively assessed by calculating their ground-state energies using DFT. For instance, in a theoretical study on the reaction of 2-(phenylethynyl)benzaldehyde (B1589314), the M06-2X functional was used to calculate the Gibbs free energies of reactants, intermediates, and products to map out the most favorable reaction pathway. auctoresonline.org The choice of functional and basis set is critical for the accuracy of these predictions, with various combinations being employed depending on the specific system and properties being investigated. mdpi.com

Table 1: Examples of DFT Functionals and Basis Sets in Relevant Studies

Study Focus DFT Functional Basis Set(s) Application Source(s)
Reaction Mechanism M06-2X 6-31G(d), 6-311++G(d,p) Calculation of Gibbs free energies and activation energies for a tandem benzannulation reaction. auctoresonline.org
Solvent Effects B3LYP 6-31G* Calculation of infrared spectra and modeling of electrostatic solvent effects on benzaldehyde. nih.gov
Spectroscopic Prediction PBE Calculation of 1H and 13C NMR chemical shifts for various organic compounds. researchgate.net

Computational Elucidation of Complex Reaction Mechanisms and Transition States

Understanding the precise step-by-step sequence of a chemical reaction is fundamental to controlling its outcome. fiveable.me Computational chemistry provides powerful tools to map out reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that connect them. rsc.orgrsc.org For ortho-alkynyl benzaldehydes, which are precursors in various synthetically valuable cyclization reactions, DFT calculations have been pivotal in elucidating these complex transformations. e3s-conferences.org

A key application is the study of metal-catalyzed cyclizations. In a gold(I)-catalyzed cascade cyclization of 1,4-dienyl-tethered 2-alkynylbenzaldehydes, DFT was used to model the reaction pathway and identify the critical transition states governing the ring-opening step. researchgate.net Similarly, the mechanism of a BF3·OEt2-catalyzed tandem reaction between 2-alkynylaniline and 2-alkynylbenzaldehyde was investigated in detail. auctoresonline.org This study computationally mapped the entire process, from the initial formation of an imine intermediate to subsequent nucleophilic attacks and ring formations, culminating in a [1,5-H shift]. auctoresonline.org The calculations not only supported the proposed mechanism but also provided quantitative data on the energy barriers for each step. auctoresonline.org To confirm the connection between reactants, transition states, and products, Intrinsic Reaction Coordinate (IRC) calculations are often performed. auctoresonline.org

These theoretical investigations can rationalize experimental observations, such as product selectivity. For example, DFT studies on the palladium-catalyzed reaction of ortho-alkynyl-substituted aryl aldehydes with indoles helped to understand how the electronic nature of substituents on the alkyne controls the size of the cyclized ring. researchgate.net

Table 2: Calculated Activation and Reaction Energies for a Step in the BF3·OEt2-Catalyzed Reaction of 2-alkynylbenzaldehydes

Reaction Step Description Activation Energy (ΔG‡, kcal/mol) Reaction Energy (ΔG, kcal/mol) Source(s)
i1 → TS1 → i2 Nucleophilic attack by alkyne 13.9 -5.4 auctoresonline.org

Energies calculated in acetonitrile (B52724) solution phase at the M06-2X/6-311++G(d,p)//M06-2X/6-31G(d) level of theory.

Conformational Landscapes and Energetic Stability Analysis

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds and the relative energies associated with these arrangements. libretexts.org For a flexible molecule like Benzaldehyde, 2-(1-pentynyl)-, understanding its conformational landscape is crucial, as the reactivity and spectroscopic properties can depend on the population of different conformers.

The primary degrees of rotational freedom in Benzaldehyde, 2-(1-pentynyl)- are the rotation around the C(aryl)–C(aldehyde) bond and the C(aryl)–C(alkyne) bond. Theoretical methods, especially DFT, are used to explore the potential energy surface associated with these rotations. By systematically changing the dihedral angles and calculating the energy at each point, a map of the conformational landscape can be generated. The points of lowest energy on this map correspond to stable conformers (local minima), while the saddle points between them represent the transition states for interconversion. libretexts.org

The relative stability of these conformers is determined by a combination of factors, including steric interactions (crowding between groups), torsional strain, and electronic effects like conjugation between the aromatic ring, the aldehyde, and the alkyne π-systems. libretexts.orglumenlearning.com For example, a conformation where the bulky propyl group of the pentynyl moiety is pointed away from the aldehyde group would likely be sterically favored over one where they are in close proximity. Computational analysis provides quantitative estimates of these energy differences, allowing for the prediction of the most abundant conformers at a given temperature.

Table 3: Key Dihedral Angles for Conformational Analysis of Benzaldehyde, 2-(1-pentynyl)-

Dihedral Angle Description Potential Interactions
O=C–C(aryl)–C(aryl) Defines the orientation of the aldehyde group relative to the benzene (B151609) ring. Steric hindrance with the pentynyl group; conjugation effects.
C(aldehyde)–C(aryl)–C(alkyne)–C(alkyne) Defines the orientation of the pentynyl group relative to the aldehyde group. Steric clash between the aldehyde oxygen and the alkyne substituent.

Theoretical Prediction and Correlation of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm or elucidate molecular structures. mdpi.com DFT calculations are widely used to predict nuclear magnetic resonance (NMR) and infrared (IR) spectra for molecules like Benzaldehyde, 2-(1-pentynyl)- and its analogs. nih.gov

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach within DFT to calculate NMR chemical shifts. researchgate.net Studies have shown that for various classes of organic compounds, DFT can predict 1H and 13C chemical shifts with a reasonable degree of accuracy, which can be further improved by applying empirical corrections. researchgate.net For 2-alkynylbenzaldehydes, theoretical calculations can help assign specific signals and rationalize observed chemical shifts, such as the distinct shifts of the acetylenic carbons that arise from the polarization of the triple bond. researchgate.net

IR Spectroscopy: DFT can also be used to compute vibrational frequencies and their corresponding intensities, which generates a theoretical IR spectrum. mdpi.com These calculations help in assigning the vibrational modes responsible for specific absorption bands in an experimental spectrum. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, leading to better agreement with experimental data. mdpi.com For example, a combined experimental and computational study on benzaldehyde demonstrated that DFT calculations could accurately reproduce and explain the features of its IR spectrum, including solvent effects. nih.gov

Table 4: Correlation of Experimental and Theoretical Data for Analogous Structures

Spectroscopic Data Molecule/Class Experimental Value Computational Prediction/Insight Source(s)
13C NMR Shifts (Alkyne Carbons) 2-(Phenylethynyl)benzaldehyde δ ≈ 87.5, 93.1 ppm Calculations can correlate these shifts with the electron density distribution, explaining the polarization of the C≡C bond. researchgate.net
IR Frequency (C=O stretch) Benzaldehyde ≈ 1703 cm⁻¹ (in CCl₄) DFT (B3LYP/6-31G*) with solvent models can calculate this frequency and explain shifts due to solvent interactions. nih.gov
1H NMR Shift Accuracy General Organics N/A DFT (PBE/3ζ) calculations have a root-mean-square deviation of ≈ 0.18 ppm for 1H shifts after linear regression. researchgate.net

Advanced Spectroscopic Characterization Methodologies for Research on Benzaldehyde, 2 1 Pentynyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Benzaldehyde (B42025), 2-(1-pentynyl)- in solution. Through a combination of one- and two-dimensional experiments, the exact connectivity of all proton and carbon atoms can be established.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For Benzaldehyde, 2-(1-pentynyl)-, the aldehyde proton (CHO) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 9.5–10.5 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The aromatic protons will appear in the δ 7.0–8.0 ppm region, exhibiting complex splitting patterns due to their coupling with each other. The protons of the pentynyl side chain will have characteristic shifts: the methylene (B1212753) protons adjacent to the alkyne (C≡C-CH₂) will likely appear around δ 2.2–2.5 ppm, the next methylene group (CH₂-CH₃) around δ 1.5–1.7 ppm, and the terminal methyl protons (CH₃) will be the most upfield, around δ 0.9–1.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows signals for each unique carbon atom. The carbonyl carbon of the aldehyde is highly deshielded and will appear far downfield, typically between δ 190–195 ppm. rsc.org The two sp-hybridized carbons of the alkyne (C≡C) will resonate in the δ 80–95 ppm range. rsc.org Aromatic carbons are found between δ 120–140 ppm, with the carbon atom directly attached to the aldehyde group (C-CHO) being more deshielded. chegg.com The aliphatic carbons of the pentynyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzaldehyde, 2-(1-pentynyl)-
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.5 - 10.5190 - 195
Aromatic (Ar-H)7.0 - 8.0120 - 140
Alkyne (C≡C)-80 - 95
Methylene (C≡C-CH₂)2.2 - 2.5~20
Methylene (CH₂-CH₃)1.5 - 1.7~22
Methyl (CH₃)0.9 - 1.1~13

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. tccollege.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations). It would be used to confirm the connectivity within the aromatic ring by showing cross-peaks between adjacent protons. Additionally, it would establish the sequence of the pentynyl chain by showing correlations between the protons of the adjacent CH₂ and CH₃ groups. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH coupling). libretexts.org It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For instance, the aldehyde proton signal at ~10 ppm would correlate to the carbonyl carbon signal at ~192 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.orgiranchembook.ir HMBC is crucial for connecting the different functional groups. Key correlations would include:

A three-bond correlation from the aldehyde proton to the aromatic carbon bearing the alkyne substituent.

Correlations from the methylene protons of the pentynyl group to the sp- and sp²-hybridized carbons of the alkyne and the aromatic ring, respectively, confirming the attachment point of the side chain.

Correlations from the aromatic protons to neighboring carbons, confirming their positions relative to the substituents.

Advanced One-Dimensional (¹H, ¹³C) NMR Techniques

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Techniques

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. thermofisher.comspectroscopyonline.com

FTIR Spectroscopy: In an FTIR spectrum, the most prominent absorption for Benzaldehyde, 2-(1-pentynyl)- would be the very strong C=O stretching vibration of the aldehyde group, expected around 1690-1715 cm⁻¹. scispace.comtum.de The presence of conjugation with the aromatic ring typically lowers this frequency from that of a simple aliphatic aldehyde. tum.de Other key signals include:

Aldehyde C-H Stretch: Two weak bands around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹. tum.de

Alkyne C≡C Stretch: A weak to medium intensity band in the 2210-2260 cm⁻¹ region. For a disubstituted alkyne like this, the signal can be weak.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹. scispace.com

Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region. scispace.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. Therefore, the C≡C stretching vibration of the internal alkyne, which may be weak in the FTIR spectrum, is expected to produce a strong signal in the Raman spectrum in the 2210-2260 cm⁻¹ range. Conversely, the polar C=O bond, which is very strong in FTIR, will show a weaker signal in the Raman spectrum. spectroscopyonline.com Aromatic ring vibrations also give rise to characteristic Raman signals.

Table 2: Characteristic Vibrational Frequencies for Benzaldehyde, 2-(1-pentynyl)-
Functional GroupVibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-HStretching>3000 (medium)>3000 (strong)
Aldehyde C-HStretching~2850, ~2750 (weak)~2850, ~2750 (medium)
Alkyne C≡CStretching2210-2260 (weak-medium)2210-2260 (strong)
Aldehyde C=OStretching1690-1715 (very strong)1690-1715 (weak-medium)
Aromatic C=CRing Stretching1450-1600 (variable)1450-1600 (variable)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

HRMS is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. lcms.cz For Benzaldehyde, 2-(1-pentynyl)-, with the molecular formula C₁₂H₁₂O, the calculated exact mass provides definitive confirmation of its elemental composition.

Beyond the molecular ion peak, the mass spectrum reveals a characteristic fragmentation pattern that offers structural clues. libretexts.org Upon electron ionization, the molecular ion [C₁₂H₁₂O]⁺• would undergo fragmentation. Common fragmentation pathways for benzaldehydes include:

Loss of a hydrogen radical (M-1): Formation of a stable acylium ion [M-H]⁺ is a very common feature for aldehydes, often resulting in a prominent peak. docbrown.info

Loss of the formyl radical (M-29): Cleavage of the C-CHO bond results in the [M-CHO]⁺ ion. docbrown.infolibretexts.org

Loss of carbon monoxide (M-28): Rearrangement can lead to the expulsion of a neutral CO molecule. docbrown.info

The pentynyl side chain introduces additional fragmentation possibilities, such as cleavage at various points along the alkyl chain.

Table 3: Key HRMS Data for Benzaldehyde, 2-(1-pentynyl)-
SpeciesFormulaDescription
Molecular Ion[C₁₂H₁₂O]⁺•Parent ion confirming molecular formula.
M-1 Fragment[C₁₂H₁₁O]⁺Loss of the aldehyde hydrogen atom.
M-29 Fragment[C₁₁H₁₁]⁺Loss of the formyl radical (CHO).
M-28 Fragment[C₁₁H₁₂]⁺•Loss of carbon monoxide (CO).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic carbonyl compounds like Benzaldehyde, 2-(1-pentynyl)- exhibit characteristic absorption bands. tandfonline.com

π→π Transitions:* These are strong absorptions, typically occurring at shorter wavelengths (e.g., ~250 nm and a more intense band near ~280-300 nm for benzaldehyde). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene (B151609) ring and carbonyl group. researchgate.net The presence of the conjugated pentynyl group is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to unsubstituted benzaldehyde.

n→π Transition:* This is a weaker, symmetry-forbidden transition that appears at a longer wavelength (e.g., ~320-350 nm). researchgate.net It involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. bakhtiniada.ru

Studying the UV-Vis spectrum in different solvents can also provide information about the nature of these transitions.

X-Ray Diffraction (XRD) for Crystalline Solid-State Structural Determination

If Benzaldehyde, 2-(1-pentynyl)- can be obtained as a suitable single crystal, X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure. nih.gov This technique yields precise data on:

Molecular Connectivity: It confirms the atom-to-atom connections, validating the structure derived from NMR.

Bond Lengths and Angles: Provides exact measurements for all bonds and angles within the molecule, offering insight into bond orders and steric strain.

Conformation: It reveals the preferred orientation of the aldehyde and pentynyl substituents relative to the aromatic ring in the solid state.

Crystal Packing: Shows how individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as π-stacking or hydrogen bonding.

For related ortho-alkynylbenzaldehyde derivatives that have been crystallized, monoclinic space groups like P2₁/n are commonly observed. ugr.escrystallography.net

Future Research Perspectives and Emerging Directions in Benzaldehyde, 2 1 Pentynyl Chemistry

Exploration of Novel Catalytic Systems and Reaction Methodologies

The reactivity of the aldehyde and alkyne functionalities in ortho-alkynylbenzaldehydes, including Benzaldehyde (B42025), 2-(1-pentynyl)-, is heavily influenced by the choice of catalyst. While significant progress has been made with catalysts based on gold, silver, copper, and palladium, the future lies in the discovery and development of new catalytic systems to unlock novel transformations.

Future research will likely focus on:

Earth-Abundant Metal Catalysis: Expanding the catalytic repertoire beyond precious metals to more sustainable and cost-effective alternatives like iron, nickel, and cobalt is a major goal. Developing catalytic systems based on these metals for cyclizations, additions, and multicomponent reactions of Benzaldehyde, 2-(1-pentynyl)- would be a significant advancement.

Photoredox and Electrocatalysis: The use of light and electricity to drive chemical reactions offers unique reactivity patterns that are often inaccessible through traditional thermal methods. Investigating photoredox and electrochemical catalysis could lead to new, milder, and more selective methods for functionalizing Benzaldehyde, 2-(1-pentynyl)-, potentially enabling novel cycloadditions or radical-mediated processes.

Dual Catalysis: Combining two different catalytic cycles in a single pot can facilitate tandem reactions that would otherwise require multiple steps. Future work could explore dual catalytic systems, for instance, combining a metal catalyst to activate the alkyne with an organocatalyst to control stereochemistry, to achieve complex transformations of Benzaldehyde, 2-(1-pentynyl)- in a single operation.

A variety of transition metals have been employed to catalyze reactions of ortho-alkynylbenzaldehydes, leading to a diverse range of heterocyclic products. The choice of metal and ligands plays a crucial role in determining the reaction outcome.

Catalyst TypeReaction TypeProductReference
GoldIntramolecular Cyclization/Alkoxylation1H-Isochromene Derivatives mdpi.com
GoldAminative HomodimerizationTetracyclic Dihydronaphthalenes rsc.org
SilverDomino Hydroarylation/CycloisomerizationFunctionalized Isochromenes capes.gov.br
SilverMulticomponent ReactionNitrogenated Azaphilones nih.gov
CopperAerobic Reaction with Primary Amines4-Bromoisoquinolones ntu.edu.sgrsc.org
PalladiumTandem Phosphinolation/CyclizationC1-Phosphinoylated 1H-Isochromenes acs.org
PlatinumCyclization of Acetals/ThioacetalsFunctionalized Indenes acs.org

Development of Highly Enantioselective and Diastereoselective Transformations

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. For Benzaldehyde, 2-(1-pentynyl)-, the development of highly stereoselective transformations is a key area for future research. While some asymmetric methods have been reported, there is considerable scope for improvement and expansion.

Key future research directions include:

Chiral Ligand Development: The design and synthesis of new chiral ligands for metal catalysts are crucial for achieving high levels of enantioselectivity and diastereoselectivity. Future efforts will focus on ligands that can effectively control the three-dimensional arrangement of reactants around the metal center during the key bond-forming steps.

Organocatalysis: Chiral small organic molecules can be powerful catalysts for asymmetric transformations. Exploring the use of chiral Brønsted acids, Lewis bases, and phase-transfer catalysts for reactions involving Benzaldehyde, 2-(1-pentynyl)- could provide access to a new range of enantiomerically enriched products. acs.org

Substrate and Reagent Control: In addition to catalytic methods, future research will also investigate how the structure of the substrate and reagents can be modified to induce stereoselectivity. The use of chiral auxiliaries attached to the Benzaldehyde, 2-(1-pentynyl)- molecule or the reacting partner can be a powerful strategy for directing the stereochemical outcome of a reaction.

Recent studies have demonstrated the feasibility of achieving high stereoselectivity in reactions of ortho-alkynylbenzaldehydes using chiral catalysts.

Catalytic SystemReactionStereoselectivityReference
Chiral BINOL/Gold(III) ComplexesAsymmetric CarboalkoxylationUp to 99% ee rsc.orgrsc.org
Pd(OAc)₂, Josiphos-based ligandEnantioselective Tandem Phosphinolation/CyclizationUp to 95% ee acs.org
Chiral Brønsted AcidAsymmetric Allyl(propargyl)borationHigh Enantioselectivity acs.org
Gold(I) / Secondary AmineDiastereoselective Aminative HomodimerizationDiastereoselective rsc.org

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.combeilstein-journals.org The integration of Benzaldehyde, 2-(1-pentynyl)- chemistry with these modern technologies is a promising avenue for future research.

Areas for exploration include:

Continuous Flow Synthesis: Developing robust and efficient flow-based protocols for the synthesis and subsequent transformations of Benzaldehyde, 2-(1-pentynyl)-. This could involve packed-bed reactors with immobilized catalysts for easy separation and recycling, as well as microreactors for precise control over reaction parameters. researchgate.net

Automated Reaction Optimization: The use of automated synthesis platforms can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation of Benzaldehyde, 2-(1-pentynyl)-. This high-throughput approach can significantly accelerate the pace of research and development.

In-line Analysis and Purification: Integrating analytical techniques (e.g., HPLC, NMR) directly into a flow system allows for real-time monitoring of reaction progress and purity. This can be coupled with automated purification systems to streamline the entire synthesis and isolation process.

While specific flow chemistry applications for Benzaldehyde, 2-(1-pentynyl)- are yet to be widely reported, the technology has been successfully applied to related benzaldehyde derivatives, demonstrating its potential.

ReactionTechnologyAdvantagesReference
Nitration of BenzaldehydeMicroreactor SystemEnhanced Safety, Reduced Reaction Time researchgate.net
Aldol (B89426) Reactions of Benzaldehyde DerivativesFlow ProcessingStrict Temperature Control, Improved Selectivity beilstein-journals.org
Synthesis of Substituted QuinolinesContinuous FlowImproved Safety, Scalability acs.org
Multicomponent Synthesis of TetrahydroquinolinesFlow SystemAccess to Compound Libraries mdpi.com

Advanced Theoretical Prediction and Rational Design for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the rational design of catalysts and substrates. Applying these theoretical approaches to the chemistry of Benzaldehyde, 2-(1-pentynyl)- will be crucial for future advancements.

Future research will leverage computational tools for:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to unravel the detailed mechanisms of known and novel reactions involving Benzaldehyde, 2-(1-pentynyl)-. acs.org This understanding is essential for optimizing reaction conditions and predicting potential side products.

Catalyst Design: Computationally screening virtual libraries of catalysts to identify promising candidates for specific transformations. This in silico approach can guide experimental efforts and reduce the time and resources required for catalyst development.

Predicting Reactivity and Selectivity: Developing predictive models that can accurately forecast the outcome of a reaction, including its regioselectivity and stereoselectivity, based on the structures of the reactants and the catalyst. researchgate.net This would represent a major step towards a truly predictive science of organic synthesis.

Computational studies have already provided valuable insights into the reactivity of related ortho-alkynylbenzaldehydes.

Computational MethodFocus of StudyKey InsightReference
Density Functional Theory (DFT)Enantioselectivity in Brønsted Acid CatalysisDependence on steric and electronic properties of the alkyne substituent acs.org
NMR and HMBC ExperimentsPolarization of the C≡C bondCorrelation between bond polarization and regioselectivity in Pd-catalyzed annulation researchgate.net
Computational StudiesPlatinum(II)-Catalyzed CycloisomerizationMechanistic evaluation of cyclization pathways acs.org
Computational InterrogationElectronic Control in Metalloenediyne CyclizationAlkyne carbon polarization affects the cyclization barrier height researchgate.net

Q & A

Q. Why do NMR spectra of the compound sometimes show unexpected splitting patterns for the aldehyde proton?

  • Cause : Dynamic effects (e.g., hindered rotation) or trace acidic impurities (e.g., residual HCl) can split the aldehyde peak. Add deuterated solvents (e.g., CDCl₃) and filter through basic alumina to neutralize acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.